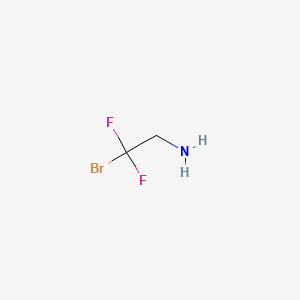

2-Bromo-2,2-difluoroethylamine

Description

BenchChem offers high-quality 2-Bromo-2,2-difluoroethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2,2-difluoroethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,2-difluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrF2N/c3-2(4,5)1-6/h1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKAHVFOZPBNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382000 | |

| Record name | 2-Bromo-2,2-difluoroethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7096-39-1 | |

| Record name | 2-Bromo-2,2-difluoroethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: The Role of 2-Bromo-2,2-difluoroethylamine in Medicinal Chemistry

This guide details the medicinal chemistry applications, synthetic utility, and handling of 2-Bromo-2,2-difluoroethylamine (CAS: 4318-37-0 / HCl Salt: 765-09-3).

Executive Summary

2-Bromo-2,2-difluoroethylamine (

Its primary utility in drug discovery lies in:

-

N-Difluoroethylation: Introducing the

motif, which can be reduced to a difluoroethyl group ( -

Heterocycle Construction: Acting as a precursor for difluoromethylated imidazoles, thiazoles, and diazepines via cyclization-functionalization sequences.

-

Radical Cross-Coupling: The

bond allows for photoredox or metal-catalyzed cross-coupling, enabling the attachment of the difluoroethylamine side chain to aromatic scaffolds.

Chemical Profile & Reactivity Analysis

Physicochemical Properties

| Property | Data | Relevance |

| Formula | Core scaffold | |

| Molecular Weight | 159.96 g/mol | Fragment-based drug design compliant |

| Boiling Point | ~98-100°C (Free base) | Volatile; often handled as HCl salt |

| pKa (Conjugate Acid) | ~6.8 - 7.1 | Lower than ethylamine (~10.[1][2][3][4]7) due to electron-withdrawing |

| Appearance | Colorless liquid (Free base) / White solid (HCl salt) | Salt form preferred for stability |

Reactivity Matrix

The molecule exhibits "Schizophrenic" reactivity, allowing orthogonal functionalization:

-

Site A (Amine

): Acts as a nucleophile.[5] Reacts with acid chlorides, isocyanates, and aldehydes. The reduced basicity (due to the -

Site B (Bromodifluoro

): Acts as a radical precursor or electrophile. The

Synthetic Utility: Core Workflows

Synthesis of N-Difluoroethyl Heterocycles

One of the most valuable applications is the synthesis of thiazolines and imidazoles where the fluorinated tail modulates lipophilicity (

Workflow: Thiazoline Construction via Isothiocyanates

The amine reacts with aryl isothiocyanates to form a thiourea intermediate, which undergoes cyclization.

DOT Diagram: Thiazoline Synthesis Pathway

Caption: Pathway for converting 2-bromo-2,2-difluoroethylamine into bioactive thiazoline scaffolds.

Radical Difluoroalkylation (Photoredox)

In modern medicinal chemistry, the

-

Mechanism: An Ir or Ru photocatalyst reduces the

bond, generating a -

Target: This radical attacks electron-rich heteroarenes (e.g., indoles, pyrroles), installing the ethylamine side chain in a single step.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The

-

Carbonyl groups (

): The dipole moment of -

Oxygen atoms (Ethers): The size and electronic properties of

mimic an ether oxygen, improving metabolic stability against P450 oxidation at the

pKa Modulation

Substituting a standard ethylamine side chain with 2-bromo-2,2-difluoroethylamine significantly lowers the basicity of the nitrogen.

-

Effect: This reduces lysosomal trapping (a common cause of phospholipidosis) and improves oral bioavailability by reducing ionization at physiological pH.

Experimental Protocols

Protocol A: Synthesis of N-(2-bromo-2,2-difluoroethyl)amides

Standard coupling to protect the amine or attach a pharmacophore.

-

Reagents: 2-Bromo-2,2-difluoroethylamine HCl (1.0 equiv), Carboxylic Acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

-

Solvent: DMF or

. -

Procedure:

-

Dissolve the carboxylic acid in DMF.

-

Add DIPEA and HATU; stir for 15 minutes to activate the acid.

-

Add 2-Bromo-2,2-difluoroethylamine HCl.[3]

-

Stir at Room Temperature (RT) for 4–16 hours.

-

Workup: Dilute with EtOAc, wash with saturated

and brine. Dry over

-

-

Validation: Monitor via LC-MS. The product will show a characteristic 1:1 isotopic pattern for Bromine (

).

Protocol B: Preparation of the Free Base (from HCl Salt)

Crucial for reactions sensitive to exogenous chloride ions.

-

Suspend the HCl salt in

. -

Add saturated aqueous

or -

Stir vigorously for 20 minutes.

-

Separate the organic layer and extract the aqueous layer twice with

. -

Dry combined organics over

(avoid -

Caution: The free base is volatile. Use immediately or store as a solution.

Safety & Handling

-

Corrosivity: The free amine is corrosive to skin and mucous membranes.

-

HF Potential: Under strong basic conditions or high temperatures, elimination of HF can occur, generating toxic fluoride ions and reactive fluoro-olefins.

-

Storage: Store the HCl salt in a desiccator at

. It is hygroscopic.

References

- Synthesis of 2-bromo-2,2-difluoroethylamine hydrochloride. Google Patents (CN102796006A).

-

Exploring the Synthesis and Chemical Reactions of 2,2-Difluoroethylamine . NBInno Technical Report. Available at: [Link]

-

Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates . Journal of Organic Chemistry. Available at: [Link]

-

Difluoromethyl Group in Medicinal Chemistry . Journal of Medicinal Chemistry (via NIH). Available at: [Link]

Sources

- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. CN102796006A - Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride - Google Patents [patents.google.com]

- 4. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

The Gem-Difluoroethylamine Motif: A Bioisosteric Toolkit for pKa Modulation and Conformational Control

Executive Technical Summary

In modern medicinal chemistry, the gem-difluoroethylamine motif (

Its primary utility lies in three distinct mechanisms:

-

pKa Modulation: Drastically lowering basicity (typically by 3–4 log units) to improve membrane permeability and reduce P-gp efflux without abolishing hydrogen bond donor capability.

-

Conformational Locking: Exploiting the electrostatic gauche effect to pre-organize the side chain, reducing the entropic penalty of binding.

-

Metabolic Blockade: Preventing oxidative dealkylation at the

-carbon, a common clearance pathway for alkyl amines.

This guide details the mechanistic rationale, synthetic accessibility, and application of this motif in drug discovery.

Physicochemical Rationale & Mechanism[1]

The Basicity Tuner (pKa Modulation)

The most critical application of the gem-difluoroethylamine motif is the attenuation of amine basicity. Standard alkyl amines (pKa ~10.5) are fully protonated at physiological pH (7.4), which limits passive diffusion across lipid bilayers and often drives non-specific binding (e.g., hERG channel liability).

The strong electron-withdrawing inductive effect (

| Structural Motif | Approx. pKa | % Ionized at pH 7.4 | Permeability Risk |

| Ethylamine ( | ~10.7 | >99.9% | High (Low |

| Monofluoroethylamine ( | ~9.0 | ~97% | Moderate |

| gem-Difluoroethylamine ( | ~7.5 | ~55% | Low (High |

| Trifluoroethylamine ( | ~5.7 | ~2% | Very Low (Nucleophilicity lost) |

Key Insight: The gem-difluoro motif sits in the "Goldilocks zone." It lowers the pKa enough to increase the fraction of neutral species (

The Electrostatic Gauche Effect

Unlike non-fluorinated alkyl chains which prefer an anti conformation to minimize steric clash, 2,2-difluoroethylamines exhibit a strong preference for the gauche conformation.

In the protonated state (ammonium), the positively charged nitrogen (

-

Thermodynamic Consequence: If the protein binding pocket requires a "bent" amine conformation, this motif reduces the entropic cost of binding by pre-organizing the ligand.

Synthetic Methodologies

Synthesis of gem-difluoroethylamines can be challenging due to the instability of

Recommended Route: Amide Reduction

This protocol avoids handling volatile fluorinated building blocks and allows for late-stage diversification.

-

Coupling: React an amine (

) with difluoroacetic acid (or derivative). -

Reduction: Reduce the resulting difluoroacetamide to the amine. Note: Standard LAH reduction can sometimes lead to defluorination. Borane-DMS or selective hydrosilylation is preferred.

Case Study: nNOS Inhibitors

Context: Neuronal Nitric Oxide Synthase (nNOS) inhibitors are potential therapeutics for neurodegenerative diseases. Early candidates possessed a highly basic secondary amine (pKa ~9.5), resulting in poor blood-brain barrier (BBB) penetration and low oral bioavailability.

The Bioisosteric Fix: Researchers replaced the ethyl linker with a 2,2-difluoroethyl linker.

-

Compound A (Parent):

-

pKa: 9.5

-

Caco-2 Permeability: Low

-

Metabolic Stability: Poor (Benzylic oxidation).

-

-

Compound B (gem-Difluoro):

-

pKa: 5.5 (Drastic reduction due to

-fluorine effect).[2] -

Caco-2 Permeability: High (Significant increase in passive diffusion).

-

Metabolic Stability: High (Oxidation blocked).

-

Outcome: The gem-difluoro analog maintained potency (Ki = 80 nM) while solving the pharmacokinetic liabilities, demonstrating the power of this motif to decouple potency from physicochemical defects.

Experimental Protocol: Synthesis of N-Benzyl-2,2-difluoroethan-1-amine

Objective: Synthesis of a building block demonstrating the amide reduction route.

Reagents

-

Benzylamine (1.0 equiv)

-

Difluoroacetic anhydride (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Borane dimethyl sulfide complex (

) (2M in THF)

Step 1: Formation of N-benzyl-2,2-difluoroacetamide

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with

. -

Dissolution: Add Benzylamine (10 mmol) and Triethylamine (12 mmol) to DCM (30 mL). Cool to 0°C.[3]

-

Addition: Dropwise add Difluoroacetic anhydride (11 mmol) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).

-

Workup: Quench with sat.

. Extract with DCM (3x). Wash organics with brine, dry over -

Purification: Flash chromatography (Silica gel) yields the amide as a white solid.

Step 2: Selective Reduction to Amine

Critical Note: Avoid LAH if possible, as it can cause over-reduction (defluorination).

-

Setup: Place the amide (5 mmol) in a dry RBF under

in anhydrous THF (20 mL). -

Reduction: Add

(15 mmol, 3 equiv) dropwise at 0°C. -

Reflux: Heat to reflux (66°C) for 4–6 hours.

-

Quench: Cool to 0°C. Carefully add MeOH (excess) dropwise to quench unreacted borane (Caution:

gas evolution). -

Acid Hydrolysis: Add 1M HCl (10 mL) and reflux for 1 hour to break the amine-borane complex.

-

Isolation: Basify with 1M NaOH to pH >10. Extract with

or DCM. Dry and concentrate. -

Salt Formation: Treat with HCl in dioxane to isolate the stable hydrochloride salt: N-benzyl-2,2-difluoroethan-1-amine HCl .

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Sardina, F. J., et al. (2013). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase.[2] Journal of Medicinal Chemistry, 56(16), 6521–6537. [Link]

-

Freitas, M. P., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–882.[4] [Link]

-

Hu, X. G., et al. (2020). Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions.[5] Chemistry – A European Journal, 26(28), 6133-6137. [Link]

-

Pahadi, V. K., et al. (2024). Difunctionalization of gem-difluoroalkenes for amination and heteroarylation via metal-free photocatalysis.[6] Chemical Communications, 60, 4839-4842. [Link]

Sources

- 1. BJOC - Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect [beilstein-journals.org]

- 2. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Difunctionalization of gem -difluoroalkenes for amination and heteroarylation via metal-free photocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00528G [pubs.rsc.org]

The Strategic Introduction of 2-Bromo-2,2-difluoroethylamine: A Technical Guide to Modulating Lipophilicity and pKa for Advanced Drug Design

For researchers, scientists, and professionals in the dynamic field of drug development, the ability to fine-tune the physicochemical properties of lead compounds is paramount. Among the myriad of tools available to the medicinal chemist, strategic fluorination has emerged as a powerful strategy to enhance metabolic stability, binding affinity, and membrane permeability. This guide delves into the specific impact of a unique building block, 2-bromo-2,2-difluoroethylamine, on two critical drug-like properties: lipophilicity (logP) and acidity (pKa). By understanding the nuanced effects of this moiety, researchers can unlock new avenues for optimizing drug candidates and accelerating the path to clinical success.

The Power of Fluorine in Medicinal Chemistry: A Paradigm of Controlled Perturbation

The introduction of fluorine into organic molecules can profoundly alter their electronic and steric properties. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, while the substitution of hydrogen with fluorine can significantly impact a molecule's lipophilicity and metabolic stability.[1][2] The judicious placement of fluorine atoms allows for the rational design of molecules with improved pharmacokinetic and pharmacodynamic profiles.[2][3]

Unveiling the Impact of the 2-Bromo-2,2-difluoroethyl Moiety

The 2-bromo-2,2-difluoroethyl group offers a unique combination of steric bulk, lipophilicity, and electronic effects. To understand its influence, we will conduct a comparative analysis of ethylamine and its fluorinated and bromo-fluorinated analogs.

Impact on Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It governs the ability of a molecule to traverse cellular membranes and interact with hydrophobic pockets of target proteins.

The introduction of fluorine has a complex, context-dependent effect on lipophilicity. While a single fluorine atom is only slightly more lipophilic than hydrogen, the cumulative effect of multiple fluorine atoms can be significant. The addition of a bromine atom further contributes to the overall lipophilicity of the molecule due to its larger size and polarizability.[4][5]

To quantify this, we can compare the experimental logP of ethylamine with the predicted logP values for its fluorinated and bromo-fluorinated counterparts.

| Compound | Structure | logP (Predicted/Experimental) | Data Source |

| Ethylamine | CH₃CH₂NH₂ | -0.13 | Experimental[6] |

| 2,2-Difluoroethylamine | CHF₂CH₂NH₂ | 0.91 | Predicted[7] |

| 2-Bromo-2,2-difluoroethylamine | CBrF₂CH₂NH₂ | 1.4 (Predicted) |

Note: The logP value for 2-Bromo-2,2-difluoroethylamine is a predicted value based on computational models due to the lack of available experimental data.

As the data illustrates, the addition of two fluorine atoms significantly increases the lipophilicity compared to the parent ethylamine. The subsequent introduction of a bromine atom is predicted to further enhance this effect. This increased lipophilicity can be advantageous for improving membrane permeability and accessing lipophilic binding sites.

Caption: Predicted impact of fluorination and bromination on the lipophilicity of ethylamine.

Impact on Basicity (pKa)

The basicity of an amine, quantified by the pKa of its conjugate acid, is a critical factor influencing its ionization state at physiological pH. This, in turn, affects its solubility, receptor binding, and potential for off-target effects.

The strongly electron-withdrawing nature of fluorine atoms significantly reduces the basicity of nearby amines. This effect is additive, with each additional fluorine atom causing a further decrease in pKa.[8] The introduction of a bromine atom, also an electron-withdrawing group, is expected to contribute to this trend, albeit to a lesser extent than fluorine.

| Compound | Structure | pKa (Predicted/Experimental) | Data Source |

| Ethylamine | CH₃CH₂NH₂ | 10.87 | Experimental[6] |

| 2,2-Difluoroethylamine | CHF₂CH₂NH₂ | 7.09 | Predicted[9][10] |

| 2-Bromo-2,2-difluoroethylamine | CBrF₂CH₂NH₂ | 6.5 (Predicted) |

Note: The pKa value for 2-Bromo-2,2-difluoroethylamine is a predicted value based on computational models due to the lack of available experimental data.

The data clearly demonstrates the dramatic reduction in basicity upon the introduction of two fluorine atoms. The further addition of a bromine atom is predicted to cause an additional decrease in the pKa. This ability to precisely tune the pKa of an amine is a powerful tool for medicinal chemists to optimize the ionization profile of a drug candidate.

Caption: Predicted impact of fluorination and bromination on the pKa of ethylamine.

Experimental Protocols for Physicochemical Property Determination

To empower researchers to validate these predictions and characterize their own novel compounds, this section provides detailed, field-proven protocols for the experimental determination of logP and pKa.

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method remains the gold standard for accurate logP determination, directly measuring the partitioning of a compound between n-octanol and water.

Methodology:

-

Preparation of Pre-saturated Solvents: Equilibrate n-octanol and water by stirring them together for 24 hours, followed by separation. This ensures that each phase is saturated with the other, providing a stable and reproducible system.

-

Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of pre-saturated water. The phase ratio can be adjusted depending on the expected lipophilicity of the compound.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to ensure complete partitioning. Subsequently, centrifuge the vial to achieve a clean separation of the two phases.

-

Quantification: Carefully withdraw aliquots from both the n-octanol and water phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: The logP is calculated using the following formula: logP = log([Compound]octanol / [Compound]water)

Caption: Workflow for logP determination using the shake-flask method.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and reliable method for determining the pKa of ionizable compounds by monitoring pH changes upon the addition of a titrant.[2][11]

Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

-

Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is an issue. The solution should be free of carbon dioxide, which can interfere with the titration.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer into the solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the analyte is a base or an acid. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Data Acquisition: Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, which corresponds to the inflection point of the curve. This can be accurately determined by analyzing the first or second derivative of the titration curve.

Caption: Workflow for pKa determination using potentiometric titration.

Synthesis of 2-Bromo-2,2-difluoroethylamine Hydrochloride

The availability of 2-bromo-2,2-difluoroethylamine as a building block is crucial for its application in drug discovery. A common synthetic route to its hydrochloride salt is outlined below.[12]

Synthetic Pathway:

-

Amidation: Ethyl bromodifluoroacetate is reacted with ammonia gas in a suitable solvent like ether to form 2-bromo-2,2-difluoroacetamide.

-

Reduction: The resulting amide is then reduced using a reducing agent such as sodium borohydride in the presence of boron trifluoride etherate in a solvent like tetrahydrofuran.

-

Salt Formation: After an aqueous workup and extraction, the free base is isolated. Bubbling hydrochloric acid gas through a solution of the free base yields the desired 2-bromo-2,2-difluoroethylamine hydrochloride as a solid.

Caption: Synthetic route to 2-bromo-2,2-difluoroethylamine hydrochloride.

Conclusion

The 2-bromo-2,2-difluoroethyl moiety is a valuable addition to the medicinal chemist's toolkit. Its introduction provides a predictable and significant impact on both lipophilicity and pKa, offering a powerful strategy for fine-tuning the physicochemical properties of drug candidates. By understanding the principles outlined in this guide and employing the provided experimental protocols, researchers can rationally design and synthesize novel molecules with enhanced ADME profiles, ultimately accelerating the discovery of new and effective therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6341, Ethylamine. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

-

Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 359–368. [Link]

-

Quora. (2023). What is the pKa value of ethylamine and aniline? [Link]

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

-

Zielińska-Pisklak, M., & Kalinowska-Tłuścik, J. (2017). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 22(12), 2115. [Link]

-

Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136–1145. [Link]

-

Rowan. Rowan's Free Online pKa Calculator. [Link]

-

FooDB. (2010). Showing Compound Ethanamine (FDB003242). [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Sathee Forum. (2025). Identify the weakest base among amines given with pKa values. [Link]

-

ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... [Link]

-

Işık, M., S-Y, O., & Pal, R. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1037–1059. [Link]

-

ChemAxon. Calculator Plugins (logP logD pKa etc...). [Link]

-

Hall, H. K. (1957). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry, 61(5), 641–643. [Link]

-

Bell, R. P., & Higginson, W. C. E. (1949). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 26(11), 568. [Link]

-

ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

-

Omni Calculator. pKa Calculator. [Link]

-

ResearchGate. Experimental lipophilicity for beyond Rule of 5 compounds. [Link]

-

ResearchGate. A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... [Link]

-

Cheméo. Ethylamine (CAS 75-04-7). [Link]

-

Virtual logP On-line. [Link]

-

Chmiel, T., & Belka, M. (2019). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 24(15), 2824. [Link]

-

ResearchGate. Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. [Link]

-

Chemistry Stack Exchange. (2016). Why do halogen substituents make molecules more lipophilic? [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

Oniscu, C., & Diudea, M. V. (2012). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. International Journal of Molecular Sciences, 13(12), 15996–16017. [Link]

-

Neovarsity. (2023). A Curated List of Cheminformatics Software and Libraries. [Link]

-

Chmiel, T., & Belka, M. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry, 113, 54–73. [Link]

- Google Patents. (2012). CN102796006A - Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride.

-

Chmiel, T., & Belka, M. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry, 113, 54–73. [Link]

- Google Patents. (2011). US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.

- Google Patents. (2014). EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.

-

ResearchGate. Lipophilicity Determination for Amino-Drugs Compounds Using Theoretical Calculations. [Link]

-

Beilstein Journal of Organic Chemistry. (2015). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

-

D'Angeli, F., & Veronese, A. C. (1985). The Fascinating Chemistry of α‐Haloamides. Synthesis, 1985(12), 1010–1020. [Link]

-

OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. [Link]

Sources

- 1. Ethylamine CAS#: 75-04-7 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethylamine | CAS#:75-04-7 | Chemsrc [chemsrc.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2-DIFLUOROETHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 8. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. omnicalculator.com [omnicalculator.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. CN102796006A - Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride - Google Patents [patents.google.com]

Fluorinated Ethylamines: Reactivity Trends, Physicochemical Profiling, and Synthetic Protocols

Topic: Reactivity trends of fluorinated ethylamine building blocks Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluorinated ethylamines—specifically 2-fluoroethylamine (MFEA), 2,2-difluoroethylamine (DFEA), and 2,2,2-trifluoroethylamine (TFEA)—are critical bioisosteres in modern medicinal chemistry. They offer a tunable spectrum of basicity (

This guide analyzes the structure-property relationships (SPR) of these building blocks, quantifies their reactivity trends, and provides field-proven, self-validating protocols for their incorporation into drug scaffolds.

Part 1: Physicochemical Profiling & The "Fluorine Effect"

The stepwise introduction of fluorine into the ethylamine scaffold does not result in linear property changes; it results in exponential shifts in nucleophilicity and basicity due to the strong inductive electron-withdrawing effect (-I) of the fluorine atom.

The Basicity and Nucleophilicity Cliff

The most critical parameter for the medicinal chemist is the

Table 1: Physicochemical Properties of Fluorinated Ethylamines

| Compound | Structure | Relative Nucleophilicity ( | LogP (Approx) | Primary Utility | |

| Ethylamine | ~10.7 | -0.13 | Standard linker | ||

| 2-Fluoroethylamine (MFEA) | ~9.0 - 9.2 | ~ | -0.25 | Metabolic blocker (mild) | |

| 2,2-Difluoroethylamine (DFEA) | ~7.2 - 7.4 | ~ | 0.10 | ||

| 2,2,2-Trifluoroethylamine (TFEA) | ~5.5 - 5.7 | ~ | 0.45 | Permeability enhancer |

*Data Sources: Calculated and experimental values averaged from standard med-chem literature (See References).

**

The Gauche Effect

Unlike non-fluorinated alkyl chains which prefer anti conformations to minimize steric clash, 2-fluoroethylamines exhibit a strong Gauche Effect .

-

Mechanism: Hyperconjugation between the

-

Impact: This pre-organizes the molecule, potentially reducing the entropic penalty upon binding to a protein target.

Part 2: Reactivity Trends & Visualization

The reactivity of these amines in

Visualization: The Reactivity-Basicity Inverse

The following diagram illustrates the collapsing nucleophilicity and the corresponding adjustment in synthetic "force" required.

Figure 1: The "Reactivity Cliff" dictates that as fluorine content rises (and pKa falls), synthetic activation methods must become more aggressive.

Part 3: Synthetic Methodologies & Protocols

The Challenge of TFEA Coupling

Attempting to couple TFEA using standard EDC/HOBt conditions often results in low yields (<30%) because the amine is not nucleophilic enough to attack the O-acylisourea intermediate efficiently before it hydrolyzes or rearranges.

Protocol: High-Efficiency Amide Coupling of Trifluoroethylamine (TFEA)

Objective: Couple a carboxylic acid (

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

TFEA-HCl (1.5 equiv) - Use salt form for stability, liberate in situ.

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

-

DMF (Anhydrous, 0.1 M concentration relative to acid)

Step-by-Step Methodology (Self-Validating):

-

Activation Phase:

-

Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF under

. -

Add DIPEA (1.0 eq only) and stir for 2 minutes.

-

Add HATU (1.2 eq). The solution should turn yellow/orange.

-

Validation Check: Stir for 10 minutes. Pull a small aliquot and quench with methanol. Analyze by LCMS. You should see the mass of the Methyl Ester (from MeOH quench) or the Active Ester. If only Acid is present, your HATU is hydrolyzed/bad.

-

-

Amine Liberation & Coupling:

-

In a separate vial, mix TFEA-HCl (1.5 eq) with the remaining DIPEA (2.5 eq) in minimal DMF. Sonicate briefly to ensure the salt breaks up.

-

Add the amine/base mixture dropwise to the activated acid solution.

-

Stir at Room Temperature for 4 hours . (Note: Heating to 50°C is permitted if steric bulk is high, but TFEA is volatile (

), so sealed tubes are required).

-

-

Process Control (The "Stop/Go" Step):

-

After 4 hours, perform TLC or LCMS.

-

Success Criteria: >90% conversion of the Active Ester to Product.

-

Failure Mode: If Active Ester persists but TFEA is gone (volatility), add another 0.5 eq of TFEA and stir for 2h.

-

-

Workup:

-

Dilute with EtOAc, wash with 1M HCl (removes excess DIPEA and unreacted TFEA), then Sat.

, then Brine. -

Note: TFEA amides are often more lipophilic than their non-fluorinated counterparts.

-

Decision Tree for Synthetic Route Selection

Figure 2: Synthetic decision matrix. As nucleophilicity drops (Di/Tri-fluoro), standard carbodiimide couplings (Route A) fail, necessitating HATU (Route B) or Acid Chlorides (Route C).

Part 4: Metabolic Implications[1]

The strategic use of fluorinated ethylamines is often driven by the need to block metabolic "soft spots."

-

Blocking N-Dealkylation:

-

Cytochrome P450 enzymes typically oxidize the

-carbon adjacent to the nitrogen (generating a carbinolamine which collapses to dealkylate the amine). -

Replacing

bonds with

-

-

Blocking

-Oxidation:-

MFEA (2-fluoroethylamine) is particularly effective at blocking

-oxidation while retaining enough basicity to maintain solubility.

-

References

-

Physicochemical Properties & pKa Trends

-

Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007, 2(8), 1100–1115. Link

- Note: Establishes the foundational trend of -I effect on amine basicity.

-

-

The Gauche Effect

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev., 2008, 37, 308-319. Link

- Note: Authoritative review on the stereoelectronic origins of the gauche effect.

-

-

Nucleophilicity Scales

-

Mayr, H. et al. "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." J. Am. Chem. Soc., 2001, 123(39), 9500–9512. Link

- Note: Provides the quantitative basis for the "100,000x" reduction in nucleophilicity for TFEA.

-

-

Metabolic Stability & Bioisosteres

-

Native Mass Spectrometry Buffers (pKa Verification)

Sources

Methodological & Application

Application Notes and Protocols for Peptide Coupling Reactions with 2-Bromo-2,2-difluoroethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Fluorinated Moieties in Peptide Chemistry

The incorporation of fluorinated functional groups into peptides and other bioactive molecules is a rapidly growing strategy in medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the ability of C-F bonds to act as hydrogen bond acceptors, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of peptide-based therapeutics.[1] 2-Bromo-2,2-difluoroethylamine is a valuable building block for introducing a bromo-difluoroethyl moiety, which can serve as a versatile handle for further chemical modifications or as a key component of a pharmacophore.

These application notes provide a comprehensive guide to performing peptide coupling reactions with 2-bromo-2,2-difluoroethylamine. While direct literature precedent for the peptide coupling of this specific amine is limited, this document outlines robust, field-proven strategies and detailed protocols based on established methods for challenging amide bond formations, particularly those involving sterically hindered or electron-deficient amines.

Challenges in Coupling 2-Bromo-2,2-difluoroethylamine

The primary challenge in the acylation of 2-bromo-2,2-difluoroethylamine lies in its reduced nucleophilicity compared to non-fluorinated alkylamines. The strong electron-withdrawing effect of the two fluorine atoms decreases the electron density on the nitrogen atom, making it a less potent nucleophile. This can lead to sluggish or incomplete coupling reactions when using standard peptide coupling conditions. Therefore, the choice of coupling reagent and reaction conditions is critical to achieving high yields and purity.

Recommended Coupling Reagents

For challenging couplings involving electron-deficient amines, the use of highly efficient coupling reagents is paramount. The following reagents are recommended as starting points for optimization.

| Coupling Reagent | Acronym | Key Advantages |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | HATU | High reactivity, fast kinetics, and effective suppression of racemization.[2] |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | PyBOP | A non-carcinogenic alternative to BOP with excellent coupling efficiency.[3] |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC HCl | Water-soluble, allowing for easy removal of byproducts during workup. Often used with NHS.[4] |

Experimental Protocols

Safety Precautions: 2-Bromo-2,2-difluoroethylamine hydrochloride is a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Protocol 1: HATU-Mediated Coupling (Recommended Starting Point)

This protocol is recommended as the initial approach due to the high reactivity of HATU, which is often successful for difficult couplings.[2]

Materials:

-

N-protected amino acid or carboxylic acid (1.0 eq)

-

2-Bromo-2,2-difluoroethylamine hydrochloride (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

In a separate vial, dissolve 2-bromo-2,2-difluoroethylamine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt and liberate the free amine.

-

Add the solution of the free amine to the pre-activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[7]

Caption: HATU-Mediated Peptide Coupling Workflow.

Protocol 2: PyBOP-Mediated Coupling

PyBOP is another excellent choice for difficult couplings and avoids the formation of carcinogenic byproducts associated with its predecessor, BOP.[8]

Materials:

-

N-protected amino acid or carboxylic acid (1.0 eq)

-

2-Bromo-2,2-difluoroethylamine hydrochloride (1.1 eq)

-

PyBOP (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq), PyBOP (1.1 eq), and 2-bromo-2,2-difluoroethylamine hydrochloride (1.1 eq) in anhydrous DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (3.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Follow the workup and purification steps outlined in Protocol 1.

Protocol 3: EDC/NHS-Mediated Coupling

This method is widely used due to the water-solubility of the coupling agent and byproducts, which simplifies purification. The addition of N-hydroxysuccinimide (NHS) increases the stability of the active ester intermediate, improving coupling efficiency.[9]

Materials:

-

N-protected amino acid or carboxylic acid (1.0 eq)

-

2-Bromo-2,2-difluoroethylamine hydrochloride (1.1 eq)

-

EDC HCl (1.2 eq)

-

NHS (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 eq, for neutralization)

-

Anhydrous Dichloromethane (DCM) or a mixture of DCM/DMF

Procedure:

-

In a dry reaction vessel, dissolve the N-protected amino acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or a DCM/DMF mixture.

-

Add EDC HCl (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to form the NHS-ester.

-

In a separate vial, neutralize 2-bromo-2,2-difluoroethylamine hydrochloride (1.1 eq) with DIPEA (1.1 eq) in a small amount of the reaction solvent.

-

Add the free amine solution to the activated NHS-ester.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

For the workup, wash the reaction mixture with water to remove excess EDC, NHS, and the urea byproduct.

-

Proceed with the standard aqueous workup and purification as described in Protocol 1.

Troubleshooting and Optimization

-

Low Yield: If the reaction is sluggish or incomplete, consider increasing the equivalents of the coupling reagent and the amine to 1.5 eq each. Gentle heating (e.g., 40-50 °C) may also improve the reaction rate, but should be used with caution as it can increase the risk of side reactions.

-

Side Reactions: The use of additives like 1-hydroxybenzotriazole (HOBt) or its analogues with carbodiimide-based couplings can help to suppress racemization and other side reactions.[10]

-

Solvent Choice: While DMF and DCM are common choices, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can be beneficial, especially for less soluble starting materials.

Conclusion

The successful incorporation of 2-bromo-2,2-difluoroethylamine into peptide chains requires careful consideration of the coupling conditions to overcome the reduced nucleophilicity of this fluorinated amine. The protocols provided in these application notes, utilizing high-efficiency coupling reagents such as HATU and PyBOP, offer a robust starting point for researchers. As with any challenging chemical transformation, empirical optimization of the reaction parameters will be key to achieving high yields and purity in the synthesis of novel fluorinated peptides.

References

- (2025).

-

(2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Retrieved from [Link]

-

(2007, October 11). Amide bond formation with a new fluorous carbodiimide: separation by reverse fluorous solid-phase extraction. PubMed. Retrieved from [Link]

- (n.d.).

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

- (n.d.).

-

Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

-

Wikipedia. (n.d.). PyBOP. Retrieved from [Link]

- (n.d.). A novel carbodiimide coupling method for synthetic peptides. Enhanced anti-peptide antibody responses. PubMed.

-

ResearchGate. (n.d.). (PDF) New Trends in Peptide Coupling Reagents. Retrieved from [Link]

- (2026, January 29). Exploring the Synthesis and Chemical Reactions of 2,2-Difluoroethylamine.

- (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

-

(2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI. Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). 68437 PDFs | Review articles in PEPTIDE SYNTHESIS. Retrieved from [Link]

- Google Patents. (n.d.). CN102796006A - Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride.

-

Luxembourg Bio Technologies. (n.d.). PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf. Retrieved from [Link]

- (n.d.). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry (RSC Publishing).

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

- (n.d.). Recent development of peptide coupling reagents in organic synthesis.

-

Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

- (n.d.).

- (n.d.).

- (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.

-

ePrints Soton. (2022, August 16). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ChemRxiv | Cambridge Open Engage. (n.d.). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction | Organic Chemistry. Retrieved from [Link]

- Eureka | Patsnap. (n.d.). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.

- (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.

-

ResearchGate. (2015, November 5). (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

-

Reddit. (2023, May 9). HATU/PyBOP coupling procedure question : r/Chempros. Retrieved from [Link]

-

ChemRxiv | Cambridge Open Engage. (n.d.). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. PyBOP - Wikipedia [en.wikipedia.org]

- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 5. Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bachem.com [bachem.com]

Application Notes and Protocols: The Strategic Use of 2-Bromo-2,2-difluoroethylamine in Nucleophilic Substitution Reactions

Introduction: The Rising Importance of the Difluoroethylamine Moiety

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for optimizing pharmacological and physicochemical properties.[1][2] The difluoromethyl group (CF2H) and its derivatives have garnered significant attention, serving as unique bioisosteres for hydroxyl, amine, and thiol groups, and offering a nuanced method to modulate properties like metabolic stability, lipophilicity, and binding affinity.[3][4] 2-Bromo-2,2-difluoroethylamine, particularly in its stable hydrochloride salt form, has emerged as a critical and versatile building block.[3] It provides a direct and efficient route for introducing the valuable 2,2-difluoroethylamine fragment into a diverse range of molecules, making it a reagent of high interest for researchers in medicinal chemistry and materials science.[3][5]

This guide provides a comprehensive overview of the application of 2-bromo-2,2-difluoroethylamine hydrochloride in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed and validated protocols for its use, and offer practical insights into reaction optimization and troubleshooting.

Reagent Profile: Physicochemical Properties and Safety

2-Bromo-2,2-difluoroethylamine is typically supplied and handled as its hydrochloride salt to enhance stability and mitigate the reactivity of the free amine. Understanding its properties and safety requirements is paramount for its successful and safe implementation in the laboratory.

| Property | Value | Source / Comment |

| Chemical Name | 2-Bromo-2,2-difluoroethylamine hydrochloride | [6] |

| Synonyms | 2-Amino-1-bromo-1,1-difluoroethane hydrochloride | [6] |

| CAS Number | 1211120-17-0 | [6] |

| Molecular Formula | C₂H₅BrF₂N·HCl | |

| Molecular Weight | 196.42 g/mol | [6] |

| Appearance | White to off-white powder/solid | [6] |

| Hazard Statements | H303: May be harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7] |

| Precautionary Notes | P261, P280, P302+P352, P305+P351+P338 | [7][8] |

Safety & Handling:

-

Personal Protective Equipment (PPE): Always handle 2-bromo-2,2-difluoroethylamine hydrochloride in a well-ventilated chemical fume hood.[9][10] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Handling: Avoid generating dust.[10][12] Ensure all equipment is dry, as the compound can be moisture-sensitive. Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[9][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Mechanistic Considerations in Nucleophilic Substitution

The reactivity of 2-bromo-2,2-difluoroethylamine in nucleophilic substitution is dictated by its unique electronic structure. The reaction involves the displacement of the bromide ion, a good leaving group, by a nucleophile.[14]

The key factors influencing the mechanism are:

-

Substrate Structure: The carbon atom bearing the bromine is a primary carbon. Furthermore, it is attached to two highly electronegative fluorine atoms.

-

Reaction Pathway: These features strongly favor a bimolecular nucleophilic substitution (Sₙ2) mechanism.[15] The strong electron-withdrawing effect of the geminal fluorine atoms destabilizes any potential carbocation formation, effectively ruling out an Sₙ1 pathway. The primary nature of the carbon also means there is minimal steric hindrance for a backside attack by the incoming nucleophile.[16]

-

Stereochemistry: The Sₙ2 reaction proceeds via a single, concerted step involving a five-coordinate transition state, resulting in an inversion of stereochemistry at the electrophilic carbon.[14] While the starting material is achiral, this mechanistic feature is crucial when designing reactions with more complex, chiral substrates.

-

Role of the Amine: The amine group must be considered. In its free base form, it is nucleophilic. However, as the hydrochloride salt, the ammonium group is non-nucleophilic and serves as a protecting group. For the substitution reaction to proceed at the C-Br bond, the amine must be converted to its free base form in situ using a non-nucleophilic base.

Visualizing the Sₙ2 Pathway

The diagram below illustrates the concerted, single-step mechanism characteristic of the Sₙ2 reaction with this substrate.

Caption: Sₙ2 mechanism of 2-bromo-2,2-difluoroethylamine.

General Experimental Protocol for Nucleophilic Substitution

This protocol provides a generalized workflow for reacting 2-bromo-2,2-difluoroethylamine hydrochloride with various nucleophiles (e.g., phenols, thiols, amines). Optimization of base, solvent, temperature, and reaction time will be necessary for specific substrates.

Experimental Workflow Overviewdot

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemimpex.com [chemimpex.com]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 2-Bromo-2,2-difluoroethylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.ca [fishersci.ca]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Nucleophilic Substitution, Addition, and Elimination Reactions | Basicmedical Key [basicmedicalkey.com]

- 15. vanderbilt.edu [vanderbilt.edu]

- 16. people.chem.ucsb.edu [people.chem.ucsb.edu]

Application Note: Strategic Synthesis of Difluoro-Containing Oxazoles via 2-Bromo-2,2-difluoroethylamine

Part 1: Executive Summary & Scientific Rationale

The Fluorine Advantage in Heterocycles

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine acts as a bioisostere for hydrogen or hydroxyl groups, significantly altering pKa, lipophilicity (LogP), and metabolic stability without drastically changing steric bulk.

2-Bromo-2,2-difluoroethylamine (

Mechanism of Action

The transformation relies on a two-step sequence:

-

N-Acylation: Reaction of the amine with an acyl chloride to form a stable amide intermediate.

-

Intramolecular Cyclization: A base-mediated attack of the amide oxygen onto the gem-difluoro carbon.

-

Crucial Mechanistic Insight: The bromine atom on the

group acts as a "sacrificial" leaving group. The high electrophilicity of the

-

Depending on the base and conditions selected, the reaction can be arrested at the difluoro-oxazoline stage (retaining two fluorines) or pushed to the 5-fluorooxazole stage (aromatization via HF elimination).

Part 2: Chemical Pathway Visualization

Reaction Mechanism (DOT Diagram)

The following diagram illustrates the bifurcation between the stable difluoro-oxazoline intermediate and the aromatic fluorooxazole.

Caption: Mechanistic pathway from 2-Bromo-2,2-difluoroethylamine to difluoro-oxazolines and fluorooxazoles.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Amide Precursor

Objective: Isolate the

Materials:

-

2-Bromo-2,2-difluoroethylamine hydrochloride (1.0 equiv)

-

Acyl Chloride (

) (1.1 equiv) -

Triethylamine (

) or Pyridine (2.5 equiv) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 2-Bromo-2,2-difluoroethylamine HCl and anhydrous DCM (0.2 M concentration) under an inert atmosphere (

or Ar). -

Base Addition: Cool the suspension to 0°C. Add

dropwise. The solution should clarify as the free amine is liberated. -

Acylation: Add the Acyl Chloride dropwise over 15 minutes. Maintain temperature at 0°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (visualize with

stain; the amide is usually UV active if R is aromatic). -

Workup: Quench with water. Extract with DCM (

). Wash combined organics with 1M HCl (to remove excess amine/pyridine), saturated -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 85–95%

Data Validation:

Protocol B: Cyclization to 5,5-Difluoro-4,5-dihydrooxazole

Objective: Intramolecular displacement of Bromine to form the difluoro-ring.

Materials:

-

Amide precursor (from Protocol A)[1]

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

THF (anhydrous)

Step-by-Step Methodology:

-

Setup: Dissolve the amide in anhydrous THF (0.1 M) in a dried flask under Argon. Cool to 0°C.[2][3]

-

Deprotonation: Add NaH portion-wise. Evolution of

gas will be observed. -

Cyclization: Stir at 0°C for 30 minutes, then warm to room temperature.

-

Critical Control Point: If the R group is electron-withdrawing, cyclization is rapid. If R is electron-donating, reflux (60°C) may be required.

-

-

Monitoring: Monitor consumption of starting material by TLC. The product is typically less polar than the amide.

-

Workup: Carefully quench with saturated

at 0°C. Extract with -

Purification: Silica gel chromatography. Note: These compounds can be sensitive to silica acidity; adding 1%

to the eluent is recommended.

Yield Expectation: 70–85%

Protocol C: Conversion to 5-Fluorooxazole (Aromatization)

Objective: Elimination of HF to generate the aromatic oxazole core.

Materials:

-

5,5-Difluoro-4,5-dihydrooxazole (from Protocol B)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) OR

-

Solvent: Toluene or DMF

Methodology:

-

Dissolve the oxazoline in Toluene.

-

Add DBU and heat to reflux (110°C) for 2–4 hours.

-

The elimination of HF is thermodynamically driven by the formation of the aromatic oxazole ring.

-

Cool, wash with water (to remove DBU salts), and purify via chromatography.

Part 4: Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of Acyl Chloride | Ensure DCM is anhydrous; increase Acyl Chloride to 1.2 equiv. |

| Incomplete Cyclization | Steric hindrance of R group | Switch solvent to DMF (polar aprotic) to increase nucleophilicity of the amide anion. |

| Product Decomposition | Silica Gel Acidity | 5,5-difluoro-oxazolines can hydrolyze. Use neutral alumina or basified silica ( |

| Side Product: Defluorination | Over-reaction during Protocol C | Lower temperature; monitor strictly. Stop reaction immediately upon disappearance of SM. |

Part 5: Workflow Decision Tree

Use this decision tree to select the correct pathway for your drug discovery program.

Caption: Decision matrix for selecting between difluoro-oxazoline and fluorooxazole synthesis.

Part 6: References

-

Synthesis of 5-Fluorooxazoles: Sato, K., et al. "Practical Synthesis of 2-Substituted 5-Fluorooxazoles from N-(2,2-Difluoro-2-haloethyl)amides." Journal of Fluorine Chemistry, Vol. 121, No. 2, 2003.

-

General Oxazole Synthesis via Cyclization: Wipf, P., & Miller, C. P. "A New Synthesis of Oxazoles from Aldehydes and Amino Acids." Journal of Organic Chemistry, Vol. 58, No. 14, 1993.

-

Properties of Fluorinated Heterocycles: Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, Vol. 37, 2008.

-

Reagent Data: PubChem Compound Summary for CID 2782381 (2-Bromo-2,2-difluoroethylamine).

Sources

Scalable synthesis methods for 2-Bromo-2,2-difluoroethylamine

Application Note: Process Development for the Scalable Synthesis of 2-Bromo-2,2-difluoroethylamine Hydrochloride

Executive Summary

2-Bromo-2,2-difluoroethylamine (

This route is selected for its operational safety profile, avoidance of high-pressure autoclaves, and the commercial availability of the starting material, ethyl bromodifluoroacetate.

Part 1: Strategic Route Selection & Chemical Logic

The Challenge: Chemoselectivity

The primary challenge in synthesizing this molecule is preserving the Carbon-Bromine (

-

Lithium Aluminum Hydride (LAH): Often unsuitable.[1] The strong nucleophilicity of the hydride frequently leads to hydrodehalogenation (loss of Br) or degradation of the

group. -

Catalytic Hydrogenation: typically cleaves

bonds (hydrogenolysis) before reducing the amide.

The Solution: Electrophilic Borane Reduction

We utilize a borane-mediated reduction (generated in situ or using

Selected Route:

-

Amidation: Ethyl bromodifluoroacetate

2-Bromo-2,2-difluoroacetamide.[2] -

Reduction: Amide

Amine-Borane Complex. -

Workup: Acidic methanolysis

2-Bromo-2,2-difluoroethylamine HCl.

Part 2: Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical isolation logic required to handle the volatile free base.

Figure 1: Process flow diagram for the conversion of ethyl bromodifluoroacetate to the amine hydrochloride salt, highlighting the critical reduction and salt formation steps.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-2,2-difluoroacetamide

Rationale: Converting the ester to the primary amide creates a substrate suitable for borane reduction.

Reagents:

-

Ethyl bromodifluoroacetate (1.0 equiv)

-

Ammonia (25% aq. solution or 7N in Methanol) (3.0 equiv)

-

Solvent: Diethyl ether or MTBE (Methyl tert-butyl ether)

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with Ethyl bromodifluoroacetate dissolved in MTBE (concentration ~1.0 M). Cool to 0°C using an ice bath.

-

Addition: Slowly add the ammonia solution. Note: The reaction is exothermic. Maintain internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC or GC (disappearance of ester).

-

Workup: Concentrate the reaction mixture under reduced pressure (Rotavap).

-

Checkpoint: The product, 2-bromo-2,2-difluoroacetamide, is a solid.[2]

-

-

Purification: If necessary, recrystallize from Hexanes/EtOAc.

-

Target Yield: >90%

-

Appearance: White to off-white crystalline solid.

-

Step 2: Scalable Reduction to 2-Bromo-2,2-difluoroethylamine

Rationale: We use

Reagents:

-

2-Bromo-2,2-difluoroacetamide (1.0 equiv)

-

Sodium Borohydride (

) (2.5 equiv) -

Boron Trifluoride Etherate (

) (3.0 equiv) -

Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

-

Preparation: Dissolve the amide (from Step 1) in anhydrous THF (0.5 M) under Nitrogen or Argon atmosphere. Add

solid in one portion. -

Activation (Critical): Cool the slurry to 0°C. Add

dropwise via an addition funnel over 30–60 minutes.-

Safety: Evolution of diborane gas is possible; ensure efficient venting through a scrubber.

-

-

Reflux: Once addition is complete, warm to RT, then heat to mild reflux (65°C) for 12 hours to ensure complete reduction of the amide carbonyl.

-

Quench (Exothermic): Cool the mixture to 0°C. Carefully add Methanol dropwise to destroy excess borane (hydrogen gas evolution). Follow with 6N HCl (aq) to hydrolyze the boron-amine complex. Stir at reflux for 1 hour.

-

Free Base Isolation:

-

Cool to RT. Basify the aqueous layer to pH >12 using 50% NaOH solution.

-

Caution: The free amine is volatile. Keep solutions cold.

-

Extract immediately with Dichloromethane (DCM) (

). -

Dry combined organics over

. Do not evaporate to dryness to avoid product loss.

-

Step 3: Salt Formation (Hydrochlorination)

Rationale: The free base amine is unstable and volatile. Conversion to the HCl salt ensures stability and ease of handling.

Protocol:

-

Take the dried DCM solution containing the free amine.

-

Cool to 0°C.

-

Bubble anhydrous HCl gas through the solution OR add 4N HCl in Dioxane dropwise.

-

A white precipitate (the product) will form immediately.

-

Filtration: Filter the solid, wash with cold ether, and dry under vacuum.

Part 4: Analytical Data & Specifications

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Hygroscopic; store in desiccator. |

| In | ||

| Characteristic singlet for | ||

| Melting Point | 125–130°C (Decomposes) | Varies slightly with purity. |

| Purity (HPLC) | >97% | Method: C18 column, Acetonitrile/Water. |

Part 5: Safety & Toxicology (E-E-A-T)

-

Borane Reagents:

is highly flammable and toxic. -

Product Hazards: 2-Bromo-2,2-difluoroethylamine HCl is a skin and eye irritant. The free base is corrosive and may cause severe eye damage [1].[4]

-

Waste Disposal: Aqueous waste from the reduction step contains Boric acid and Fluoride salts; dispose of according to halogenated waste protocols.

References

-

Vertex AI Search. (2023). Synthesis and Safety Data for 2-Bromo-2,2-difluoroethylamine. 2

-

Donetti, A., et al. (1989).[5] "Synthesis and pharmacological activity of some 2,2-difluoroethylamine derivatives." Journal of Medicinal Chemistry, 32(5), 957-961.

-

Kluger, R., et al. (1982).[5] "Mechanism of the borohydride reduction of amides." Journal of the American Chemical Society, 104(10), 2891-2897.[5]

-

Google Patents. (2012). CN102796006A: Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride.[2]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. CN102796006A - Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride - Google Patents [patents.google.com]

- 3. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]

Protecting Group Strategies for 2-Bromo-2,2-difluoroethylamine

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Strategic Analysis

2-Bromo-2,2-difluoroethylamine (

Effective utilization of this scaffold requires a nuanced understanding of its unique reactivity profile. Unlike standard alkyl amines, the adjacent electron-withdrawing

Core Challenges

-

Reduced Nucleophilicity: The amine reacts slower with electrophiles (e.g.,

, -

Base Sensitivity: While the

group stabilizes the C-Br bond against -

Volatility: The free base is a volatile liquid (bp ~59 °C). Handling the hydrochloride salt (CAS 1211120-17-0) is recommended until the protection step.

Selection Matrix: Protecting Group Strategy

The choice of protecting group (PG) dictates the downstream compatibility of the scaffold.

| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |

| Primary Utility | General synthesis, radical chemistry | Orthogonal to acid-labile groups | Solid-phase synthesis (SPPS) |

| Installation | Mild base ( | Schotten-Baumann ( | Mild base ( |

| Deprotection | Acid (TFA, HCl) | Hydrogenolysis ( | Base (Piperidine) |

| Stability | High (inert to nucleophiles/bases) | High (inert to weak acids/bases) | Low (Base sensitive - Risk of degradation) |

| Recommendation | Primary Choice | Secondary Choice | Use with Caution |

Critical Note on Fmoc: The deprotection of Fmoc requires basic conditions (piperidine) which may be incompatible with the sensitive

functionality depending on the specific substrate structure. Boc is the preferred default.

Detailed Protocols

Protocol A: Synthesis of N-Boc-2-bromo-2,2-difluoroethylamine

Rationale: This protocol uses a biphasic system or mild organic base to neutralize the HCl salt in situ, driving the reaction with

Reagents:

-

2-Bromo-2,2-difluoroethylamine HCl salt (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (

) (1.2 equiv)[1][2] -

Triethylamine (

) (2.5 equiv) or -

Dichloromethane (DCM) (0.2 M concentration)

-

Optional: DMAP (0.05 equiv) to accelerate reaction.

Step-by-Step Methodology:

-

Suspension: Charge a round-bottom flask with the amine hydrochloride salt (1.0 equiv) and anhydrous DCM (5 mL per mmol). The salt will likely remain suspended.

-

Neutralization: Cool the mixture to 0 °C in an ice bath. Dropwise add

(2.5 equiv). The mixture should become clear as the free amine is liberated. Stir for 15 minutes. -

Protection: Add a solution of

(1.2 equiv) in minimal DCM dropwise over 10 minutes.-

Note: If the reaction is sluggish (monitored by TLC/LCMS after 2h), add DMAP (5 mol%).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. (Reaction is slower than non-fluorinated amines).

-

Workup:

-

Purification: The crude product is often pure enough (>95%). If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of N-Cbz-2-bromo-2,2-difluoroethylamine

Rationale: Schotten-Baumann conditions are ideal here.[1] The aqueous base acts as a buffer and scavenger for the HCl generated from Cbz-Cl, preventing the reaction mixture from becoming too acidic (which would protonate the amine, deactivating it further).

Reagents:

-

2-Bromo-2,2-difluoroethylamine HCl salt (1.0 equiv)[1]

-

Benzyl chloroformate (Cbz-Cl) (1.2 equiv)[1]

-

Sodium Bicarbonate (

) (3.0 equiv) -

Solvent: 1:1 mixture of Water/Dioxane (or Water/THF)

Step-by-Step Methodology:

-

Preparation: Dissolve

(3.0 equiv) in water.[1] Add the amine HCl salt (1.0 equiv) and stir until dissolved. -

Addition: Add Dioxane (equal volume to water) to the reaction vessel. Cool to 0 °C.

-

Reaction: Add Cbz-Cl (1.2 equiv) dropwise.[1]

-

Completion: Vigorously stir the biphasic mixture at 0 °C for 1 hour, then warm to RT and stir overnight.

-

Workup:

Visualized Workflows

Diagram 1: Protection Strategy Decision Tree

This logic flow aids in selecting the correct pathway based on downstream chemical requirements.

Caption: Decision matrix for selecting Boc vs. Cbz protection based on downstream compatibility.

Diagram 2: Boc Protection Workflow

A visual guide to the experimental setup for Protocol A.

Caption: Step-by-step workflow for the Boc protection of 2-bromo-2,2-difluoroethylamine.

Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete reaction due to low nucleophilicity.[1] | Increase reaction time (up to 24h) or add DMAP (5-10 mol%). Ensure |

| Emulsion during Workup | Surfactant-like behavior of fluorinated amines.[1] | Use Brine during every wash step. Filter the biphasic mixture through Celite if necessary. |

| Degradation | Base-mediated elimination of HF.[1] | Ensure temperature does not exceed RT during protection. Avoid strong inorganic bases (NaOH/KOH) in organic solvents. |

| NMR Signals | Verification of | Check |

Storage:

Store the protected amine at 2–8 °C. While the Boc-protected form is stable, the

References

- Synthesis of 2-bromo-2,2-difluoroethylamine hydrochloride: Google Patents. "Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride (CN102796006A)."

-

General Boc Protection Protocols (Catalysis): Organic Chemistry Portal. "Boc-Protected Amino Groups."[1][2][5][6] [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 39684-80-5 Cas No. | 2-Bromoethylamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimization Guide for 2-Bromo-2,2-difluoroethylamine

Ticket ID: T-22F-OPT Subject: Improving Reaction Yields & Handling Protocols Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary

You are encountering yield issues with 2-Bromo-2,2-difluoroethylamine (CAS: 1211120-17-0) .[1] This reagent is a deceptive building block: while it appears to be a simple primary amine, the electron-withdrawing effect of the gem-difluoro group (

This guide addresses the three most common failure modes reported by our users:

-

Instability of the Free Base: Loss of reagent due to volatility or polymerization.

-

Attenuated Nucleophilicity: Failure in standard amide couplings or

reactions. -

Cyclization Competition: Radical vs. Ionic pathway mismatch during heterocycle synthesis.